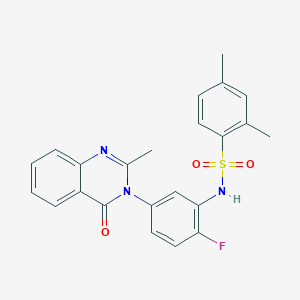

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential applications in various fields of research, including chemistry, biology, medicine, and industry. The unique molecular structure of this compound allows it to interact with specific targets, making it a subject of interest for scientists and researchers.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c1-14-8-11-22(15(2)12-14)31(29,30)26-21-13-17(9-10-19(21)24)27-16(3)25-20-7-5-4-6-18(20)23(27)28/h4-13,26H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTZTUQTCUAMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves multi-step chemical reactions. One common route includes:

Starting Materials:

2-fluoro-5-nitroaniline

2-methylquinazoline-4-one

2,4-dimethylbenzenesulfonyl chloride

Reaction Steps:

Step 1: Nucleophilic aromatic substitution reaction to introduce the quinazoline ring onto the fluoronitroaniline backbone.

Step 2: Reduction of the nitro group to an amino group.

Step 3: Sulfonylation reaction to introduce the benzenesulfonamide group.

Reaction Conditions:

Solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

Catalysts like triethylamine (TEA) or potassium carbonate (K2CO3)

Temperature range: 0°C to 100°C

Reaction time: 12 to 48 hours

Industrial Production Methods

For industrial-scale production, the above synthetic route can be optimized to improve yield and efficiency. Key considerations include:

Scaling up reaction volumes: while maintaining reaction conditions.

Continuous flow reactors: to ensure consistent quality and yield.

Advanced purification techniques: such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: Formation of oxidized derivatives under conditions using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction of specific functional groups, potentially using hydride donors like sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions, facilitated by reagents like halogens or organolithium compounds.

Major Products Formed

The major products from these reactions depend on the conditions and reagents used. Common products include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: Investigated for its potential as a biochemical tool, interacting with specific proteins or enzymes.

Medicine: Studied for its therapeutic potential, possibly acting on molecular targets involved in diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, leading to desired effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide can be compared to other quinazoline-based compounds, such as:

Erlotinib: A quinazoline derivative used as an anticancer agent, targeting the epidermal growth factor receptor (EGFR).

Gefitinib: Another quinazoline-based anticancer drug, also targeting EGFR.

Similarities: Structural motifs and potential therapeutic applications.

Uniqueness: Specific functional groups and their impact on biological activity.

These similar compounds highlight the unique properties of this compound, making it a valuable addition to the field of chemical and biological research.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide, also known by its CAS number 899969-87-0, is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 415.5 g/mol. Its structure incorporates a quinazolinone moiety, which is known for its pharmacological significance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its reactivity and potential for enzyme inhibition. Research indicates that compounds with similar structures often exhibit significant effects on biological pathways related to inflammation and cancer cell proliferation.

Biological Activities

- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit specific enzymes involved in tumor growth. For instance, the quinazolinone core has been linked to the inhibition of protein kinases which play a crucial role in cancer progression .

- Anticonvulsant Activity : Related compounds have shown anticonvulsant effects in animal models, indicating that this class of compounds may also possess neuroprotective properties .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been studied for their ability to modulate inflammatory responses in various biological systems .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of quinazolinone derivatives:

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes interactions. Ensure inert atmospheric conditions to stabilize reactive intermediates and minimize side reactions . Multi-step syntheses often require orthogonal protection strategies and purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry. X-ray crystallography provides definitive proof of three-dimensional conformation, while FT-IR spectroscopy validates functional groups like sulfonamide and quinazolinone moieties .

Q. What initial biological screening assays are appropriate for assessing its bioactivity?

- Methodological Answer: Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Pair this with cell viability assays (MTT or resazurin) across cancer cell lines to evaluate cytotoxicity. Dose-response curves (IC₅₀ calculations) and selectivity indices against non-target cells (e.g., HEK293) are critical for early-stage validation .

Advanced Research Questions

Q. How can computational chemistry be integrated into designing derivatives for enhanced target binding?

- Methodological Answer: Employ quantum mechanical calculations (DFT) to map electrostatic potential surfaces and identify pharmacophore regions. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins, while molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method optimize synthetic routes for derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer: Conduct meta-analyses to harmonize disparate datasets, adjusting for variables like cell line heterogeneity, assay protocols, and compound purity (validate via HPLC ≥95%). Replicate studies under standardized conditions (e.g., ATCC-certified cells, fixed incubation times). Use cheminformatics tools (e.g., KNIME, PaDEL) to correlate structural features with activity trends, identifying outliers for further validation .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer: Surface plasmon resonance (SPR) quantifies real-time binding kinetics (kₐ, k𝒹) and dissociation constants (KD). Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray crystallography of ligand-bound protein complexes reveals atomic-level interactions. Förster resonance energy transfer (FRET) assays track conformational changes in targets upon binding .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical fidelity?

- Methodological Answer: Implement continuous-flow reactors with immobilized catalysts to enhance heat/mass transfer and reduce byproducts. Use process analytical technology (PAT) like in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize solvent systems (e.g., switchable polarity solvents) to balance reaction rate and environmental impact. Membrane separation technologies (nanofiltration) aid in purification at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.